molecular formula C23H19N3O4 B5162668 N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide

N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide

Cat. No. B5162668
M. Wt: 401.4 g/mol
InChI Key: OTZXGMZFSDXUGL-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide, also known as ANI, is a compound that has been extensively studied for its potential applications in scientific research. ANI is a small molecule inhibitor that is commonly used in neuroscience research to block protein synthesis.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide is commonly used in neuroscience research to block protein synthesis. It has been shown to be effective in inhibiting the synthesis of long-term memory-related proteins in the brain, which has led to its use in studying the mechanisms of memory formation and storage. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has also been used in research on drug addiction, where it has been shown to reduce drug-seeking behavior.

Mechanism of Action

N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide works by inhibiting the activity of the enzyme eukaryotic elongation factor 2 kinase (eEF2K), which is involved in the process of protein synthesis. By blocking eEF2K, N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide prevents the synthesis of long-term memory-related proteins, which are necessary for the formation and storage of memories.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on protein synthesis, N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may be responsible for its effects on drug-seeking behavior. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has also been shown to reduce the levels of the stress hormone corticosterone in the blood, which may be responsible for its effects on stress-related behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to administer and study. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide has also been shown to be effective in blocking protein synthesis in a variety of cell types and animal models. However, one limitation of using N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide is that it may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide. One area of interest is the development of more specific inhibitors of eEF2K, which could help to reduce the off-target effects of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide. Another area of interest is the study of the long-term effects of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide on memory and behavior, as well as its potential therapeutic applications in the treatment of memory disorders and drug addiction. Finally, there is also interest in exploring the potential use of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide in other areas of research, such as cancer biology and cell signaling.

Synthesis Methods

The synthesis of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide involves several steps. The first step is the preparation of 4-nitrobenzaldehyde, which is then reacted with aniline to form 4-nitrobenzylideneaniline. The resulting compound is then reacted with 2-methylbenzoic acid to form N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide. The final product is purified using column chromatography.

properties

IUPAC Name

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-16-7-5-6-10-20(16)22(27)25-21(23(28)24-18-8-3-2-4-9-18)15-17-11-13-19(14-12-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZXGMZFSDXUGL-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.